molecular formula C13H14N4 B1469948 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine CAS No. 1491317-01-1

6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine

Cat. No. B1469948
M. Wt: 226.28 g/mol
InChI Key: AWMLZCUADACZMW-UHFFFAOYSA-N
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Description

6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine, also known as 6-DIQPA, is an organic compound that belongs to the class of heterocyclic compounds. It is an important chemical intermediate and has been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. 6-DIQPA has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

Synthetic Methodologies and Compound Characterization

6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine serves as a precursor in synthetic chemistry, enabling the development of complex heterocyclic compounds. For instance, acetylation and nucleophilic substitution reactions have been employed to produce a variety of substituted pyrimidinone compounds, which further undergo chlorination and reactions with organic reagents to yield heterocyclic rings containing the tetrahydropyrimidothienoisoquinoline moiety. These compounds are characterized by spectral analyses, including FT IR, 1H NMR, and mass spectroscopy, indicating their potential for future pharmacological activity investigations (Zaki, Radwan, & El-Dean, 2017).

Antimicrobial and Antitubercular Activities

Compounds derived from 6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine have shown promise in antimicrobial applications. A series of analogues synthesized from the condensation of aromatic amines have exhibited in vitro antimicrobial activity against bacterial and fungal strains, as well as antituberculosis activity against Mycobacterium tuberculosis. This suggests their potential in designing antibacterial and antituberculosis compounds (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Development of Antioxidant Compounds

The synthesis of pyrimidine-annulated heterocycles, derived from 6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine, has resulted in compounds with excellent yields. These compounds have been synthesized through intramolecular addition, indicating their potential for further exploration as antioxidant agents (Majumdar & Mukhopadhyay, 2003).

Exploration in Antileukemic Activity

Recent methodologies have allowed for the fast synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation, showcasing significant antileukemic activity. This innovative approach, which involves a one-pot synthesis from cyanoguanidine, aromatic aldehydes, and cyclic amines, highlights the therapeutic potential of compounds related to 6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine (Dolzhenko et al., 2021).

properties

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c14-12-7-13(16-9-15-12)17-6-5-10-3-1-2-4-11(10)8-17/h1-4,7,9H,5-6,8H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMLZCUADACZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=NC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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